1-(5-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride
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Overview
Description
1-(5-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride typically involves the reaction of 5-ethyl-2-pyrrolecarboxaldehyde with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(5-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyrrole ring.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
1-(5-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-methyl-1H-pyrrol-2-yl)methanamine hydrochloride
- 1-(5-ethyl-1H-pyrrol-2-yl)methanamine
- 1-(5-ethyl-1H-pyrrol-2-yl)methanol
Uniqueness
1-(5-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
CAS No. |
2703781-05-7 |
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Molecular Formula |
C7H13ClN2 |
Molecular Weight |
160.64 g/mol |
IUPAC Name |
(5-ethyl-1H-pyrrol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H12N2.ClH/c1-2-6-3-4-7(5-8)9-6;/h3-4,9H,2,5,8H2,1H3;1H |
InChI Key |
FJTLDAWNEVPWAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(N1)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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